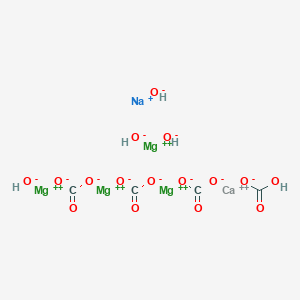

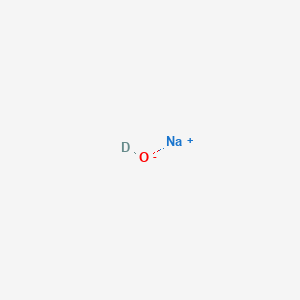

Sodium deuteroxide

Overview

Description

Sodium deuteroxide, also known as this compound, is a useful research compound. Its molecular formula is HNaO and its molecular weight is 41.003 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Structural Analysis under Pressure : Loveday et al. (1996) investigated the structure of sodium deuteroxide under high-pressure conditions. They discovered that NaOD forms hydrogen bonds, which change under increasing pressure, impacting the material's structural properties (Loveday et al., 1996).

Soil Organic Matter Analysis : Wilson and Goh (1983) used this compound for analyzing the structure of organic matter in soils. This involved nuclear magnetic resonance spectroscopy, providing insights into the chemical composition of soil organic material (Wilson & Goh, 1983).

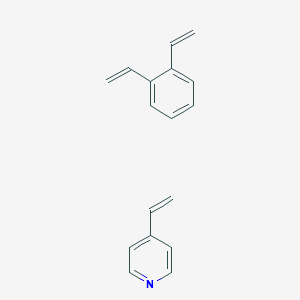

Chemical Reactions and Intermediate Formation : Reinheimer et al. (1984) studied the reaction of this compound with nitropyridines to produce open-chain intermediates. This research contributed to understanding the kinetics and mechanisms of chemical reactions involving deuteroxide (Reinheimer et al., 1984).

Material Studies on Cellulose : Venkataraman et al. (1978) examined cellulose treated with this compound. Their study provided information on the nature of OD bands in cellulose and the resistance of these bands to reexchange, contributing to the understanding of cellulose chemistry (Venkataraman et al., 1978).

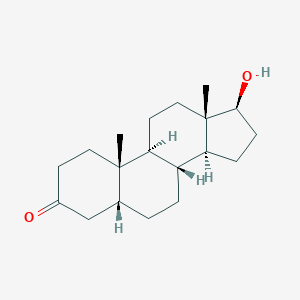

Deuteration of Pharmaceuticals : Redondo et al. (2016) explored the deuteration of antisecretory drugs using this compound. This research is significant for pharmaceutical studies, particularly for understanding the biotransformations at the molecular level (Redondo et al., 2016).

Hydrogen and Deuterium Sorption Studies : Czerwiński et al. (1995) conducted a comparative study of hydrogen and deuterium sorption in palladium electrodes from this compound solutions. This research is important for understanding the behavior of hydrogen and deuterium in various chemical environments (Czerwiński et al., 1995).

Battery Research : Delmas (2018) discussed the role of sodium in the development of sodium-ion batteries. Although the paper primarily focuses on sodium, it provides context on the broader applications of sodium compounds in energy storage technology (Delmas, 2018).

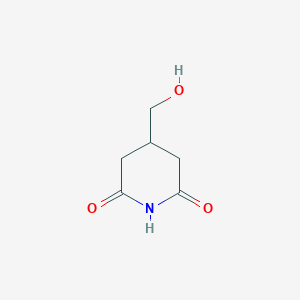

Isotopic Labeling in Chemical Research : Horton et al. (1971) demonstrated the use of this compound in specific isotopic labeling of sugars. This method is significant in the study of carbohydrates and their derivatives (Horton et al., 1971).

Medical Applications in Dermatology : Ozdemir et al. (2004) researched the use of this compound in the treatment of ingrowing toenails. This study provides insights into the potential medical applications of this compound (Ozdemir et al., 2004).

Mechanism of Action

Target of Action

Sodium deuteroxide, also known as deuterated sodium hydroxide, is a chemical compound with the formula NaOD . It is an isotopologue of sodium hydroxide . The primary targets of this compound are other compounds that require a strong base or a deuterium source .

Mode of Action

This compound acts as a strong base and a deuterium source in the production of other deuterated compounds . For example, it reacts with chloral hydrate to produce deuterated chloroform , and with N-nitrosodimethylamine to yield its deuterated analog . This compound is an ionic compound, consisting of sodium cations (Na+) and deuteroxide anions (−OD) .

Biochemical Pathways

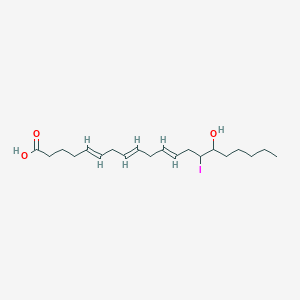

The biochemical pathways affected by this compound are primarily those involving the production of other deuterated compounds . Deuteration is commonly used in the studies of metabolism of drugs or toxic substances in human health . The deuteration effect can provide insight into the role of solvation, hydrogen bonding, and hydrophobicity in biomolecule-water interactions .

Pharmacokinetics

Pharmacokinetic research on deuterium oxide (D2O) investigates its effect on the reactions between drugs and living systems, as well as the biochemical or molecular interactions between the drug and the human body . To slow down the metabolic process and improve the half-life of the drugs, incorporation of deuterium in the drugs (referred to as deuterated drugs) has been carried out . This can lead to improved effectiveness of therapeutics of drugs by prolonging the residence time of the drug in plasma to achieve greater efficacy and altering the rate of metabolism to afford greater tolerability .

Result of Action

The result of this compound’s action is the production of other deuterated compounds . For example, it can react with chloral hydrate to give deuterated chloroform , and with N-nitrosodimethylamine to give the deuterated analog of that compound . These deuterated compounds can then be used in various applications, such as NMR spectroscopy .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, the deuteration effect can be affected by the properties of the solvent, particularly in relation to the structure of water around biological macromolecules . Additionally, safety precautions must be taken when handling this compound, as it can cause severe skin burns and eye damage .

Safety and Hazards

Future Directions

Biochemical Analysis

Biochemical Properties

Sodium deuteroxide plays a significant role in biochemical reactions. It is used as a deuterium source to produce other deuterated compounds . The interaction of this compound with enzymes, proteins, and other biomolecules is primarily through its role as a strong base .

Cellular Effects

The effects of this compound on cells and cellular processes are largely related to its role as a deuterium source. Deuterium oxide and deuteration effects can provide insight into the role of solvation, hydrogen bonding, and hydrophobicity in biomolecule-water interactions .

Molecular Mechanism

This compound exerts its effects at the molecular level primarily through its role as a strong base and a source of deuterium . It participates in reactions that produce other deuterated compounds . For example, its reaction with chloral hydrate gives deuterated chloroform .

Temporal Effects in Laboratory Settings

It is known that this compound is a stable compound .

Metabolic Pathways

This compound is involved in the production of other deuterated compounds . Deuteration may also change the pathway of drug metabolism, referred to as metabolic switching .

Transport and Distribution

As a soluble compound , it is likely to be distributed throughout the cell.

Subcellular Localization

As a soluble compound , it is likely to be found throughout the cell.

Properties

InChI |

InChI=1S/Na.H2O/h;1H2/q+1;/p-1/i/hD | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEMHJVSKTPXQMS-DYCDLGHISA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[OH-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H][O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

HNaO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80930715 | |

| Record name | Sodium deuteroxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80930715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

41.003 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

39-42% Solution in deuterium oxide: Colorless liquid; Hygroscopic; [Sigma-Aldrich MSDS] | |

| Record name | Sodium deuteroxide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/17538 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

14014-06-3 | |

| Record name | Sodium hydroxide-d | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14014-06-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sodium deuteroxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80930715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium deuteroxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.373 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

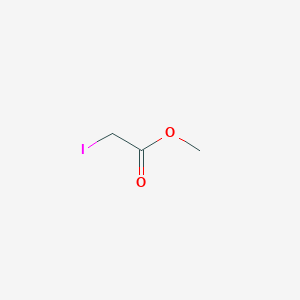

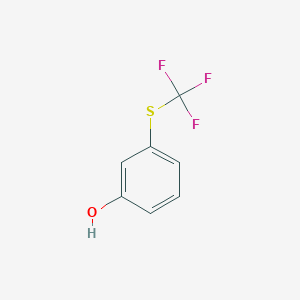

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

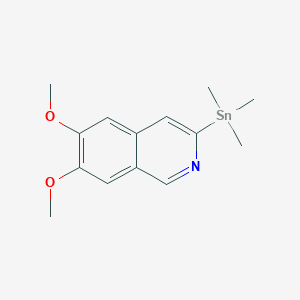

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

methanone](/img/structure/B52461.png)